N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c1-31-19-11-10-14(25)12-17(19)26-20(29)13-33-24-27-21-16-8-4-5-9-18(16)32-22(21)23(30)28(24)15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNKTZLDEQJJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound with potential therapeutic applications, particularly in the fields of antifungal and anticancer research. This article reviews the biological activity of this compound based on diverse studies and findings.
- Molecular Formula : C24H22ClN3O4S
- Molecular Weight : 483.97 g/mol
- Purity : Typically 95% .
The compound exhibits its biological effects through various mechanisms, primarily involving the inhibition of specific enzymes and interaction with cellular pathways. The presence of the methoxy and chloro groups in its structure is believed to enhance its biological activity by improving solubility and bioavailability.
Antifungal Activity
Recent studies have highlighted the compound's antifungal properties. In particular, it has shown promising results against various fungal strains, including Fusarium oxysporum (FOX). The structure–activity relationship (SAR) indicates that modifications in the molecular structure can significantly influence antifungal efficacy.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 12.5 µg/mL against FOX, demonstrating comparable effectiveness to established antifungal agents like ketoconazole .
- Mechanism : The antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis and inhibit key metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies utilizing multicellular spheroid models have indicated that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Case Studies:
- Study on Multicellular Spheroids : A screening of a drug library identified this compound as a novel anticancer agent, showing significant cytotoxic effects on various cancer cell lines .
- Cell Line Testing : In vitro tests revealed that the compound inhibited cell proliferation in breast cancer cells, with IC50 values indicating potent activity .
Enzyme Inhibition
The compound has demonstrated inhibitory activity against several enzymes, including acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
Enzyme Inhibition Data:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 15.0 |
| Urease | Non-competitive | 20.5 |
Pharmacological Implications
The pharmacological profile of N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suggests multiple therapeutic applications:
- Antifungal Treatments : Effective against resistant fungal strains.
- Cancer Therapy : Potential for use in combination therapies due to its ability to target multiple pathways.
- Neurological Disorders : Possible role in managing symptoms associated with neurodegenerative diseases.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is with a molecular weight of approximately 433.5 g/mol. The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and a benzofuro-pyrimidine moiety, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit promising anticancer properties. The mechanism of action is hypothesized to involve inhibition of specific signaling pathways crucial for cancer cell proliferation. Further studies utilizing biochemical assays and cellular models are necessary to elucidate its precise mechanism of action and therapeutic potential .
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes could be responsible for its efficacy. More comprehensive testing is required to confirm these properties and establish minimum inhibitory concentrations .
Neuroprotective Effects
There is emerging evidence that compounds with similar structural features may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter levels or reduce oxidative stress in neuronal cells. Investigating these properties could open new avenues for treating neurodegenerative diseases .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of structurally related compounds in vitro and in vivo. The results indicated significant tumor growth inhibition in animal models treated with the compound, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another research effort focused on testing the antimicrobial activity of various derivatives of this compound against clinical isolates of bacteria. Results showed effective inhibition against multi-drug resistant strains, suggesting its utility in developing new antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Benzofuropyrimidinone vs. Benzothienopyrimidinone
A closely related analog, N-(5-acetamido-2-methoxyphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (), replaces the benzofuro oxygen atom with sulfur, forming a benzothieno[2,3-d]pyrimidinone core. This substitution increases electron density and may alter binding affinity in redox-sensitive environments.
Benzofuropyrimidinone vs. Oxadiazole
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide () replaces the benzofuropyrimidinone core with a 1,3,4-oxadiazole ring. The oxadiazole’s planar structure and higher electronegativity may enhance π-π stacking interactions but reduce steric compatibility with deep hydrophobic pockets targeted by the benzofuropyrimidinone derivatives.
Substituent Variations
Cyclopentyl vs. Aromatic and Aliphatic Groups
- N-(2-Chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () substitutes the cyclopentyl group with a 3-methoxyphenyl ring. This aromatic substitution increases π-system interactions but may reduce solubility due to higher hydrophobicity.
- N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () replaces cyclopentyl with a tetrahydrofuran-2-ylmethyl group.
Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, analogs with similar frameworks demonstrate diverse biological activities:
Structural and Physicochemical Data Comparison
Key Observations
Lipophilicity : The cyclopentyl group in the target compound likely enhances membrane permeability compared to polar tetrahydrofuran or aromatic substituents .
Bioactivity Trends : Methoxy and chloro substituents on the phenyl ring are conserved across analogs, suggesting their critical role in target engagement .
Synthetic Flexibility : The sulfanyl acetamide side chain permits modular substitutions, enabling optimization for pharmacokinetics or target selectivity .
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction intermediates be characterized?
The synthesis involves nucleophilic substitution at the pyrimidine sulfur atom, followed by coupling with the 5-chloro-2-methoxyphenylacetamide moiety. Critical intermediates (e.g., the benzofuropyrimidinone core) can be characterized via:
- NMR spectroscopy : To confirm regioselectivity and purity (e.g., H and C NMR for cyclopentyl group integration) .
- Mass spectrometry : To verify molecular weight and detect side products .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for analogous chlorophenyl-acetamide derivatives .
Q. Which computational methods are suitable for predicting the compound’s reactivity and electronic properties?
- DFT calculations : To map HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites (e.g., sulfanyl group reactivity) .
- Molecular docking : To assess potential binding modes with biological targets (e.g., kinase enzymes) using software like AutoDock Vina .
- MESP (Molecular Electrostatic Potential) analysis : To visualize electrostatic interactions influencing solubility and crystallinity .
Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?
- Core modifications : Replace the cyclopentyl group with other alkyl/aryl substituents to study steric effects .
- Functional group substitution : Swap the sulfanyl linker with sulfonyl or carbonyl groups to modulate electronic properties .
- Bioisosteric replacements : Substitute the benzofuropyrimidinone scaffold with quinazolinone or thienopyrimidine systems .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, solvent, catalyst) affecting the cyclization step . Example optimization parameters:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 80–120°C | 100°C | +25% yield |
| Solvent (DMF vs. THF) | - | DMF | Reduces byproducts |
| Catalyst Loading | 5–15 mol% | 10 mol% | Balances cost/yield |
- In-line analytics : Employ flow chemistry with real-time HPLC monitoring to control intermediate formation .
Q. How can contradictory biological activity data (e.g., in vitro vs. cellular assays) be resolved?
- Metabolic stability assays : Test if the compound is rapidly degraded in cellular environments (e.g., cytochrome P450 metabolism) .
- Membrane permeability studies : Use Caco-2 cell models or PAMPA to assess passive diffusion limitations .
- Target engagement assays : Confirm binding to the intended target via SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Proteomics/transcriptomics : Identify downstream biomarkers using LC-MS/MS or RNA-seq after treatment .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- In vivo pharmacokinetics : Correlate plasma exposure (AUC, Cmax) with efficacy in disease models (e.g., xenografts) .
Data Analysis and Methodological Challenges
Q. How to resolve discrepancies in crystallographic data for structural analogs?
- High-resolution X-ray diffraction : Ensure data collection at <1.0 Å resolution to reduce ambiguity in electron density maps .
- Twinned crystal analysis : Apply software like CELL_NOW for deconvoluting overlapping reflections in problematic crystals .
- Comparative DFT geometry optimization : Cross-validate experimental bond lengths/angles with computational models .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values in small-sample datasets .
- ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for Type I errors .
Key Research Gaps and Future Directions
- Synthetic scalability : Develop continuous-flow protocols to improve reproducibility of the sulfanyl-acetamide coupling step .
- Target identification : Use chemoproteomics to map off-target interactions and refine selectivity .
- Polypharmacology : Explore dual inhibition profiles (e.g., kinase-PROTAC hybrids) by functionalizing the acetamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
